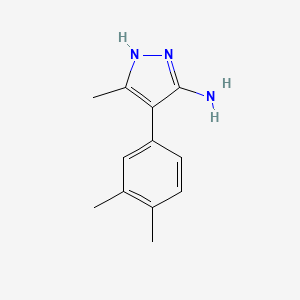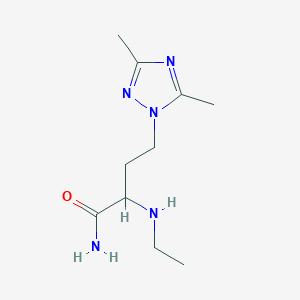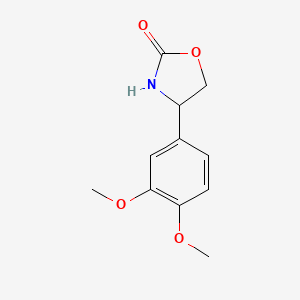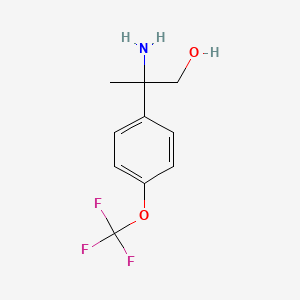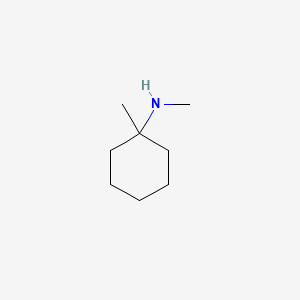
4-Methyl-6-oxo-1,3,3a,7-tetrazaindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-methyl-1,3,4-triazaindolizine: is a heterocyclic compound with the molecular formula C6H6N4O . It is known for its unique structure, which includes a triazole ring fused with a pyrimidine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and as a reagent in chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxy-7-methyl-1,3,4-triazaindolizine typically involves the cyclization of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of acetic acid . The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxy-7-methyl-1,3,4-triazaindolizine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives , while reduction can produce methylated derivatives .
Scientific Research Applications
Chemistry: 5-Hydroxy-7-methyl-1,3,4-triazaindolizine is used as a building block in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It serves as a probe to study enzyme activities and receptor binding .
Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including antimalarial agents and antiviral drugs . It is also explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, 5-hydroxy-7-methyl-1,3,4-triazaindolizine is used as a reagent in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and materials for various applications .
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methyl-1,3,4-triazaindolizine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to trigger or block signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl-7-hydroxy-1,3,4-triazindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
Uniqueness: 5-Hydroxy-7-methyl-1,3,4-triazaindolizine is unique due to its specific triazole-pyrimidine fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and biological activities, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)9-6-7-3-8-10(4)6/h2-3H,1H3,(H,7,8,9,11) |
InChI Key |
BOPVGQUDDIEQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


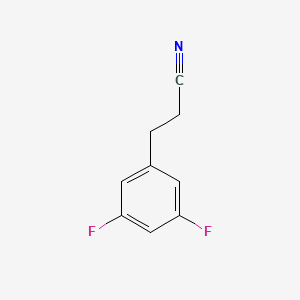


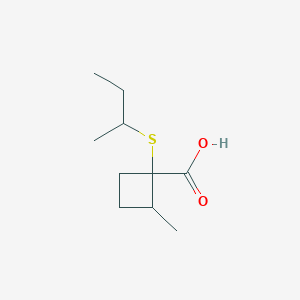
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)

![4-[(Diethylcarbamoyl)methyl]benzene-1-sulfonyl fluoride](/img/structure/B13527909.png)
![{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13527914.png)
![9-(trifluoromethyl)-3-azabicyclo[3.3.1]nonan-9-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13527921.png)
